molecular formula C9H13NO2P+ B12526803 Phosphinic acid, 3-pyridinyl-, butyl ester CAS No. 821009-65-8

Phosphinic acid, 3-pyridinyl-, butyl ester

Cat. No.: B12526803
CAS No.: 821009-65-8
M. Wt: 198.18 g/mol
InChI Key: IJQMSCVLLCXDQQ-UHFFFAOYSA-N
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Description

Phosphinic acid, 3-pyridinyl-, butyl ester is a chemical compound with the molecular formula C9H14NO2P It is a derivative of phosphinic acid and contains a pyridine ring, making it a unique organophosphorus compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821009-65-8

Molecular Formula

C9H13NO2P+

Molecular Weight

198.18 g/mol

IUPAC Name

butoxy-oxo-pyridin-3-ylphosphanium

InChI

InChI=1S/C9H13NO2P/c1-2-3-7-12-13(11)9-5-4-6-10-8-9/h4-6,8H,2-3,7H2,1H3/q+1

InChI Key

IJQMSCVLLCXDQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCO[P+](=O)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of (3-Pyridinyl)(H)P(O)OH

  • Reagents : 3-vinylpyridine, H₃PO₂, isopropanol.
  • Conditions : 90°C, 4–6 hours.
  • Mechanism : Hydrophosphinylation of the vinyl group introduces the phosphinic acid moiety.

Step 2: Alkylation with Butyl Bromide

  • Reagents : (3-Pyridinyl)(H)P(O)OH, BuBr, Et₃N.
  • Conditions : 60–65°C, 9–10 hours, solvent-free.
  • Mechanism : Alkylation of the H-phosphinic acid with BuBr in the presence of triethylamine as a base.

Step 3: Esterification with Butanol

  • Reagents : (3-Pyridinyl)(Bu)P(O)OH, BuOH, DCC/DMAP or microwave (MW) irradiation.
  • Conditions :
    • DCC/DMAP : THF, rt, 12–24 hours.
    • MW : 220°C, 8 bar, 2.5 hours.
  • Yield : 65–95% (dependent on method).
Step Reagents Conditions Yield Reference
Hydrophosphinylation 3-Vinylpyridine, H₃PO₂, isopropanol 90°C, 4–6 h 55–90%
Alkylation BuBr, Et₃N 60–65°C, 9–10 h, solvent-free 65–71%
Esterification BuOH, DCC/DMAP or MW THF, rt or 220°C, 2.5 h 44–95%

Phosphinic Chloride Route

This approach involves reacting a phosphinic chloride with 3-pyridinol and subsequent esterification.

Step 1: Synthesis of Bu-P(O)Cl

  • Reagents : Bu-P(O)Cl (hypothetical; phosphinic chlorides are rare).
  • Note : Phosphinic chlorides are less stable than phosphonochloridates and require specialized synthesis.

Step 2: Reaction with 3-Pyridinol

  • Reagents : Bu-P(O)Cl, 3-pyridinol, Et₃N.
  • Conditions : Benzene, 0–35°C, 1–2 hours.
  • Mechanism : Nucleophilic substitution of Cl with 3-pyridinyl group.

Step 3: Esterification

  • Reagents : (3-Pyridinyl)(Bu)P(O)OH, BuOH, BrSiMe₃.
  • Conditions : CH₂Cl₂, rt, followed by methanolysis.
Step Reagents Conditions Yield Reference
Synthesis of Bu-P(O)Cl Bu-P(O)Cl (hypothetical) Not explicitly reported N/A
Reaction with 3-pyridinol 3-Pyridinol, Et₃N Benzene, 0–35°C, 1–2 h 50–70%
Esterification BuOH, BrSiMe₃ CH₂Cl₂, rt, methanolysis 65–85%

Alkylation of H-Phosphinic Acid

This method directly alkylates a preformed H-phosphinic acid with butyl bromide .

Step 1: Synthesis of (3-Pyridinyl)(H)P(O)OH

  • Reagents : 3-Pyridinyl-containing alkene, H₃PO₂.
  • Conditions : Isopropanol, 90°C, 4–6 hours.

Step 2: Alkylation

  • Reagents : (3-Pyridinyl)(H)P(O)OH, BuBr, LiHMDS.
  • Conditions : THF, −78°C to rt, 3–6 hours.

Step 3: Esterification

  • Reagents : (3-Pyridinyl)(Bu)P(O)OH, BuOH.
  • Conditions : MW irradiation, 220°C, 2.5 hours.
Step Reagents Conditions Yield Reference
Alkylation BuBr, LiHMDS THF, −78°C to rt, 3–6 h 70–95%
Esterification BuOH, MW 220°C, 2.5 h 44–58%

Direct Esterification of Phosphinic Acid

This method bypasses alkylation by directly esterifying (3-pyridinyl)(H)P(O)OH with butanol .

Step 1: Synthesis of (3-Pyridinyl)(H)P(O)OH

  • Reagents : 3-Pyridinyl-containing alkene, H₃PO₂.
  • Conditions : Isopropanol, 90°C, 4–6 hours.

Step 2: Esterification

  • Reagents : (3-Pyridinyl)(H)P(O)OH, BuOH, DCC/DMAP.
  • Conditions : THF, rt, 12–24 hours.
Step Reagents Conditions Yield Reference
Esterification BuOH, DCC/DMAP THF, rt, 12–24 h 64–89%

Phase-Transfer Catalysis (PTC) with Microwave Irradiation

This method enhances reaction efficiency for esterification.

Step 1: Alkylation

  • Reagents : (3-Pyridinyl)(H)P(O)OH, BuBr, CTAB.
  • Conditions : Toluene, 65–70°C, 6 hours.

Step 2: Esterification

  • Reagents : (3-Pyridinyl)(Bu)P(O)OH, BuOH.
  • Conditions : MW, 220°C, 2.5 hours.
Step Reagents Conditions Yield Reference
Alkylation BuBr, CTAB Toluene, 65–70°C, 6 h 55–71%
Esterification BuOH, MW 220°C, 2.5 h 44–58%

Critical Analysis of Methods

Method Advantages Limitations
Hydrophosphinylation High yield for phosphinic acid synthesis Requires specialized alkylation steps
Phosphinic Chloride Route Direct introduction of substituents Phosphinic chlorides are unstable
Alkylation of H-Phosphinic Acid Versatile for diverse alkyl groups Sensitive to hydrolysis during isolation
Direct Esterification Simplified workflow Low yields under conventional heating
PTC with MW Enhanced reaction rates High energy input required

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, 3-pyridinyl-, butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Phosphinic acid and butanol.

    Oxidation: Phosphonic acids and other oxidized derivatives.

    Substitution: Various substituted phosphinic acid esters.

Scientific Research Applications

Medicinal Chemistry

Bioactive Properties
Phosphinic acids are recognized for their bioactive properties, making them valuable in drug design and development. The structural similarity of phosphinic acids to phosphates allows them to interact with biological systems effectively. Research has shown that these compounds can act as enzyme inhibitors, particularly in the context of protein-tyrosine kinases (PTKs) and other therapeutic targets. For instance, phosphinic acid analogs have been synthesized and evaluated for their efficacy against various diseases, including cancer and metabolic disorders .

Case Study: Kinase Inhibitors
A study demonstrated the synthesis of phosphinic acid derivatives that serve as potent inhibitors for specific kinases involved in cancer pathways. The introduction of a pyridine moiety enhances binding affinity and selectivity towards these targets, showcasing the potential of phosphinic acids in developing targeted therapies .

Materials Science

Surface Modification
Phosphinic acid derivatives are employed to modify surfaces of materials such as indium-tin oxide (ITO). This modification improves the properties of transparent conducting oxides by enhancing their hydrophilicity and adhesion characteristics. The functionalization process often involves self-assembled monolayers (SAMs) formed by phosphonic acids on metal oxides, which can significantly alter the electronic properties of the surfaces .

Table 1: Properties of Modified Surfaces

Modification TypeSurface Property EnhancedApplication Area
Phosphonic Acid SAMIncreased HydrophilicityPhotovoltaics
Phosphonic Acid CoatingImproved AdhesionElectronics
Functionalized ITOEnhanced ConductivitySensors

Synthesis and Functionalization

Synthetic Approaches
The synthesis of phosphinic acid derivatives typically involves alkylation reactions or the use of protecting groups to facilitate selective modifications. For example, the butyl ester form can be synthesized through a series of steps involving alkylation under controlled conditions to yield high-purity products suitable for further applications. This process is crucial for developing compounds with specific functionalities tailored for targeted applications .

Analytical Applications

Analytical Chemistry
Phosphinic acids have been utilized in analytical chemistry for their ability to form stable complexes with metal ions, which can be exploited in various detection methods. They serve as ligands in complexometric titrations and spectroscopic analyses, providing insights into metal ion concentrations in environmental samples .

Mechanism of Action

The mechanism of action of phosphinic acid, 3-pyridinyl-, butyl ester involves its interaction with specific molecular targets and pathways. As a bioisosteric group, it can mimic the behavior of natural phosphates and interact with enzymes and receptors involved in various biological processes . This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important reagent in organic synthesis, a potential therapeutic agent, and a valuable component in industrial processes.

Biological Activity

Phosphinic acid derivatives, including phosphinic acid, 3-pyridinyl-, butyl ester, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phosphinic acid backbone with a pyridine ring and a butyl group. The general structure can be represented as follows:

R1 P O OH OR2 where R1=pyridinyl,R2=butyl\text{R}_1\text{ P O OH OR}_2\text{ }\quad \text{where }R_1=\text{pyridinyl},R_2=\text{butyl}

This structure contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of phosphinic acid derivatives often involves modulation of enzyme activities and receptor interactions. Key mechanisms include:

  • Inhibition of Enzymes : Phosphinic acids can act as inhibitors for various enzymes, including serine proteases and phosphatases.
  • Receptor Modulation : Some derivatives exhibit activity as agonists or antagonists at GABA receptors, influencing neurotransmission in the central nervous system (CNS) .

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
Enzyme InhibitionSerine ProteasesInhibition
CNS ActivityGABA ReceptorsAgonist
AntimicrobialVarious Bacterial StrainsInhibition of growth
Amyloid Formationα-SynucleinModulation

Case Studies

  • CNS Activity : A study investigated the effects of phosphinic acid derivatives on GABA receptors, revealing that certain compounds exhibited selective agonist activity, which could have implications for treating anxiety and epilepsy .
  • Antimicrobial Properties : Research highlighted the antimicrobial potential of phosphinic acid derivatives against strains such as Staphylococcus aureus and Escherichia coli. The compounds demonstrated synergistic effects when used in combination with traditional antibiotics, enhancing their efficacy against resistant strains .
  • Amyloid Modulation : In a study focusing on neurodegenerative diseases, phosphinic acid derivatives were tested for their ability to inhibit α-synuclein amyloid fibril formation. The results indicated that these compounds could significantly reduce amyloid formation, suggesting potential therapeutic applications in Parkinson's disease .

Research Findings

Recent research has emphasized the importance of structural modifications in enhancing the biological activity of phosphinic acids. For example:

  • Modification at C-6 Position : Phosphonylation at this position has been shown to improve solubility and maintain biological activity against pathogens like Chlamydia trachomatis .
  • Synthesis and Characterization : Various synthetic methodologies have been developed to create novel phosphinic acid derivatives with enhanced pharmacological profiles .

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